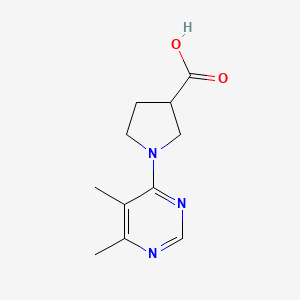
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 It is characterized by a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a pyrrolidine ring attached to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of 5,6-dimethylpyrimidine through the reaction of appropriate precursors.
Step 2: Coupling of 5,6-dimethylpyrimidine with pyrrolidine-3-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Bulk synthesis: Using large reactors and continuous flow systems to produce the compound in significant quantities.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pirimicarb: A compound with a similar pyrimidine structure, used as an insecticide.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used in various medicinal and industrial applications.
Uniqueness
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of a dimethylpyrimidine ring and a pyrrolidine carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
XSFPXGSMBYYGKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


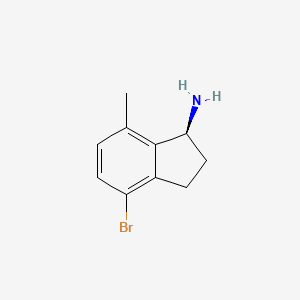
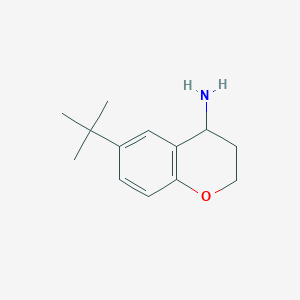
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
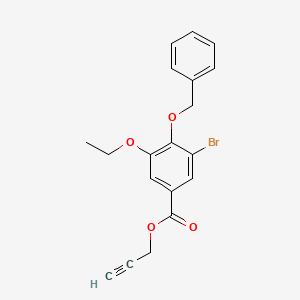
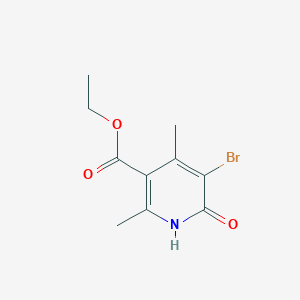
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
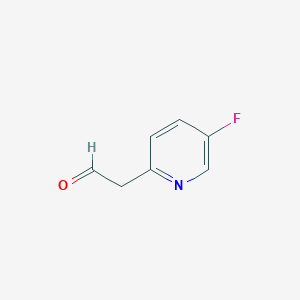
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
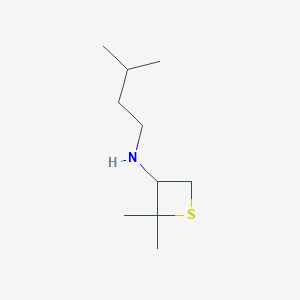
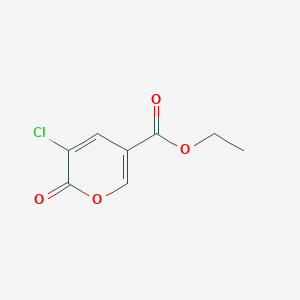
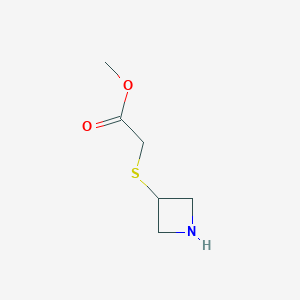
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
